An In-depth Technical Guide to the Fundamental Properties of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
An In-depth Technical Guide to the Fundamental Properties of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of pharmacological activities, including antitubercular, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of Ethyl imidazo[1,2-a]pyridine-2-carboxylate, its synthesis, characterization, and the key biological pathways in which its derivatives are implicated.
Chemical and Physical Properties
Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a solid at room temperature.[3][4] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀N₂O₂ | [5] |
| Molecular Weight | 190.20 g/mol | [4][5] |
| CAS Number | 38922-77-9 | [4][5] |
| Appearance | White to off-white or light brown solid/powder | [6][7] |
| Melting Point | 83-87 °C | [4] |
| Boiling Point | Not reported | |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [6] |
| Solubility | Soluble in organic solvents | [3] |
| pKa (Predicted) | 3.28 ± 0.50 | [7] |
Synthesis and Characterization
The synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate is typically achieved through the cyclization of 2-aminopyridine with an ethyl pyruvate derivative. A common and efficient method involves the reaction of 2-aminopyridine with ethyl 3-bromopyruvate.[6]
Experimental Protocol: Synthesis
A widely used protocol for the synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate is as follows:
-
Reaction Setup: Dissolve 2-aminopyridine (3 g, 31.9 mmol) in tetrahydrofuran (65 mL) with magnetic stirring.[6]
-
Addition of Reagent: Slowly add ethyl 3-bromopyruvate (4.44 mL, 31.9 mmol) to the solution. The formation of a solid precipitate is typically observed.[6]
-
First Reflux: Heat the resulting mixture to reflux and maintain stirring for 4 hours.[6]
-
Isolation of Intermediate: After cooling to room temperature, the solid product is isolated by filtration.[6]
-
Second Reflux (Cyclization): Dissolve the isolated solid in ethanol (65 mL) and heat to reflux for 16 hours.[6]
-
Product Isolation and Purification: Cool the reaction mixture to room temperature and separate the solids by filtration. Place the filtrate in an ice bath to induce crystallization. Collect the crystallized product by filtration and wash with diisopropyl ether (30 mL).[6]
-
Drying: Dry the final product in a vacuum desiccator to yield Ethyl imidazo[1,2-a]pyridine-2-carboxylate as a white powder.[6]
This procedure can afford the product in high yields, with one report citing an 84% yield.[6]
Characterization Data
-
¹H NMR (300 MHz, DMSO-d₆): δ 8.95 (s, 1H), 8.84 (d, J=6.8 Hz, 1H), 7.98-7.80 (m, 2H), 7.46 (t, J=7.2 Hz, 1H), 4.43 (q, J=7.1Hz, 2H), 1.35 (d, J=7.1Hz, 3H).[6]
-
LC-MS: A common observation is the protonated molecular ion [M+H]⁺ at m/z = 191.[6]
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in several drug discovery programs. Derivatives of this core structure have shown potent activity against various diseases, primarily through the modulation of specific signaling pathways.
Antitubercular Activity: Targeting the Electron Transport Chain
A significant area of research for imidazo[1,2-a]pyridine derivatives is in the development of new antituberculosis agents. The clinical candidate Telacebec (Q203) , which shares the imidazo[1,2-a]pyridine core, has demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][8]
The primary mechanism of action for this class of compounds is the inhibition of the cytochrome bcc complex (QcrB) , a key component of the electron transport chain.[1] This inhibition disrupts the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell, ultimately leading to bacterial cell death.
Anticancer Activity: Modulation of Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have also emerged as promising anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are frequently dysregulated in cancer.
One such pathway is the PI3K/Akt/mTOR pathway , which plays a crucial role in cell growth, proliferation, and survival. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3Kα, leading to the downstream suppression of Akt and mTOR, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Additionally, some derivatives have been found to exert anti-inflammatory effects, which are closely linked to cancer, by modulating the STAT3/NF-κB signaling pathway .
Experimental Workflows
The general workflow for the synthesis and characterization of Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a standard procedure in medicinal chemistry research.
Conclusion
Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its straightforward synthesis and the versatile nature of the imidazo[1,2-a]pyridine core make it an attractive scaffold for drug discovery and development. The demonstrated antitubercular and anticancer activities of its derivatives, through well-defined mechanisms of action, highlight the therapeutic potential of this class of compounds. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of Ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives will be crucial in translating their promising in vitro activities into clinically effective therapeutics.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. IMidazo[1,2-a]pyridine-2-carboxylic acid, 7-broMo-, ethyl ester(1187236-18-5) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate | C9H9N3O2 | CID 2759351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 38922-77-9 [amp.chemicalbook.com]
- 7. 38922-77-9 CAS MSDS (IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER(38922-77-9) 1H NMR spectrum [chemicalbook.com]
